10-Iododecan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
113715-02-9 |
|---|---|
Molecular Formula |
C10H22IN |
Molecular Weight |
283.19 g/mol |
IUPAC Name |
10-iododecan-1-amine |
InChI |
InChI=1S/C10H22IN/c11-9-7-5-3-1-2-4-6-8-10-12/h1-10,12H2 |
InChI Key |
BHOOXOAMUAETDQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCI)CCCCN |
Origin of Product |
United States |
Synthetic Methodologies for 10 Iododecan 1 Amine and Analogous Compounds
Strategies for Carbon-Iodine Bond Formation in Decane (B31447) Chains
The incorporation of an iodine atom at the terminal position of a decane chain is a pivotal step. The choice of method depends on factors such as the availability of starting materials, desired yield, and reaction scalability.
A prevalent and highly effective strategy for synthesizing alkyl iodides is the Finkelstein reaction, a type of halogen exchange. This SN2 reaction involves treating an alkyl bromide or chloride with an alkali metal iodide, most commonly sodium iodide (NaI), in a suitable solvent. The reaction's success hinges on Le Chatelier's principle; using acetone as the solvent is advantageous because while sodium iodide is soluble, the resulting sodium bromide or chloride is not, causing it to precipitate and drive the equilibrium toward the formation of the alkyl iodide.
In a synthetic route towards 10-iododecan-1-amine, a common precursor like 10-bromodecan-1-ol can be efficiently converted to 10-iododecan-1-ol. This is typically achieved by refluxing the bromo-alcohol with an excess of sodium iodide in dry acetone. The resulting 10-iododecan-1-ol can then undergo further reactions to introduce the amine functionality.
| Reactant | Reagent | Solvent | Product |
| 10-Bromodecan-1-ol | Sodium Iodide (NaI) | Acetone | 10-Iododecan-1-ol |
Direct iodination of alkanes via a free-radical pathway presents a more direct but often challenging approach. The reaction of an alkane with molecular iodine (I₂) is thermodynamically unfavorable and reversible. wikipedia.orgyoutube.com The hydrogen iodide (HI) byproduct is a strong reducing agent and can reduce the alkyl iodide back to the alkane. youtube.comdoubtnut.com To overcome this, radical iodinations are often carried out in the presence of an oxidizing agent, such as iodic acid (HIO₃) or nitric acid (HNO₃), which removes the HI as it forms, thus preventing the reverse reaction. youtube.comdoubtnut.comncert.nic.in
Modern methods may employ alternative iodine sources, such as tert-butyl hypoiodite, which can generate iodine radicals under milder conditions. wikipedia.org However, a significant challenge in the radical-mediated iodination of a long chain like decane is the lack of regioselectivity, which often leads to a mixture of iodinated isomers, making this approach less ideal for specifically targeting the 10-position without a directing functional group.
Amination Reactions for Terminal Primary Amine Group Introduction
Introducing a primary amine at the end of the decane chain is the second key transformation. Several reliable methods are available to achieve this, primarily revolving around nucleophilic substitution or reductive amination.
This approach involves using an amine-containing nucleophile to displace a halide from a suitable decane precursor.
A direct reaction with ammonia (B1221849) is possible, where a halogenoalkane is heated with a concentrated solution of ammonia in ethanol. chemguide.co.ukstudymind.co.uk This nucleophilic substitution reaction, however, is often complicated by further reactions. chemguide.co.uk The primary amine product is itself a nucleophile and can react with the remaining halogenoalkane to form secondary and tertiary amines, and even a quaternary ammonium (B1175870) salt. chemguide.co.ukyoutube.com Using a large excess of ammonia can favor the formation of the primary amine but rarely eliminates the formation of byproducts completely. studymind.co.ukchemguide.co.uk
To avoid the issue of over-alkylation, specific synthetic methods are employed:
The Gabriel Synthesis: This method uses potassium phthalimide (B116566) as an ammonia surrogate. The phthalimide anion performs a nucleophilic attack on a halogenated intermediate, such as 1,10-diiododecane (B1670033). The resulting N-alkylphthalimide intermediate is then cleaved, typically via hydrazinolysis (reaction with hydrazine), to release the pure primary amine. This process effectively prevents the formation of secondary or tertiary amine byproducts.
The Azide Method: An alternative route involves reacting the halo-decane intermediate with sodium azide (NaN₃) to form a decyl azide. This azide is then reduced to the primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd). This two-step sequence is a highly reliable and clean method for preparing primary amines.
| Starting Material | Reagents Sequence | Product |
| 1,10-Dihalodecane | 1. Potassium Phthalimide2. Hydrazine | 10-Halodecan-1-amine |
| 1,10-Dihalodecane | 1. Sodium Azide (NaN₃)2. LiAlH₄ or H₂/Pd | 10-Halodecan-1-amine |
Reductive amination is a highly efficient one-pot method for converting aldehydes or ketones into amines. wikipedia.orglibretexts.org For the synthesis of this compound, a precursor such as 10-iododecanal would be required. This aldehyde reacts with ammonia to form an intermediate imine. libretexts.orgchemistrysteps.com The imine is not isolated but is reduced in situ to the desired primary amine. chemistrysteps.com
Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for this reaction because they are selective for the protonated imine over the starting aldehyde, preventing the reduction of the aldehyde to an alcohol. chemistrysteps.com This method is valued for its operational simplicity and generally high yields.
| Carbonyl Precursor | Amine Source | Reducing Agent | Product |
| 10-Iododecanal | Ammonia (NH₃) | Sodium Cyanoborohydride (NaBH₃CN) | This compound |
Reduction of Nitrile or Amide Derivatives to Amines
A primary route to forming the amine functional group in a molecule like this compound is through the reduction of either a nitrile or an amide derivative. These methods are well-established in organic synthesis for producing primary amines.
The reduction of nitriles offers a reliable method for synthesizing primary amines, effectively converting a C≡N triple bond into a -CH₂NH₂ group. A common and potent reducing agent for this transformation is Lithium Aluminum Hydride (LiAlH₄). The reaction typically proceeds by treating the nitrile with LiAlH₄ in an ethereal solvent like diethyl ether, followed by an acidic or aqueous workup to yield the primary amine. nih.gov This process adds a -CH₂NH₂ unit to the alkyl chain. Catalytic hydrogenation, employing catalysts such as Raney nickel, palladium, or platinum, is another widely used and often more economical method for nitrile reduction. wikipedia.org This approach uses molecular hydrogen (H₂) to reduce the nitrile to a primary amine. wikipedia.org However, a potential side reaction in catalytic hydrogenation is the formation of secondary and tertiary amines through the reaction of the intermediate imine with the amine product. wikipedia.org
Amides can also be reduced to amines using strong reducing agents, with LiAlH₄ being the most common choice. wikipedia.orgorganic-chemistry.org This reaction converts the carbonyl group of the amide directly into a methylene (-CH₂) group, transforming a primary amide (R-CONH₂) into a primary amine (R-CH₂NH₂). wikipedia.orgorganic-chemistry.org The process involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the oxygen atom and further reduction of the resulting iminium ion intermediate. wikipedia.org This method is effective for primary, secondary, and tertiary amides, as well as for cyclic amides (lactams), providing a versatile route to various amine structures. organic-chemistry.orgwikipedia.org
Table 1: Comparison of Reagents for Nitrile and Amide Reduction to Primary Amines
| Precursor | Reagent | Conditions | Product | Key Features |
|---|
| Nitrile (R-C≡N) | Lithium Aluminum Hydride (LiAlH₄) | 1. Diethyl ether or THF 2. H₂O or H₃O⁺ workup | Primary Amine (R-CH₂NH₂) | Potent, high-yielding, but requires careful handling. | | Nitrile (R-C≡N) | Catalytic Hydrogenation (H₂/Catalyst) | Catalyst (e.g., Raney Ni, Pd, Pt), elevated pressure and temperature | Primary Amine (R-CH₂NH₂) | Economical for large-scale synthesis; potential for side products. wikipedia.org | | Amide (R-CONH₂) | Lithium Aluminum Hydride (LiAlH₄) | 1. Diethyl ether or THF 2. H₂O workup | Primary Amine (R-CH₂NH₂) | Specific for amides; converts C=O to CH₂. wikipedia.org |
Sustainable and Efficient Synthetic Strategies for Amine Formation
In recent years, the development of sustainable and efficient methods for amine synthesis has become a major focus in chemical research, aligning with the principles of green chemistry. These strategies aim to reduce waste, avoid hazardous reagents, and improve atom economy.
One of the most prominent green strategies is reductive amination . wikipedia.orgacsgcipr.org This method involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine in the presence of a reducing agent. wikipedia.orgmasterorganicchemistry.com For the synthesis of a primary amine, ammonia can be used. The reaction proceeds through an intermediate imine, which is then reduced to the amine. acsgcipr.org This process is often performed as a one-pot reaction, which is highly efficient. masterorganicchemistry.com A variety of reducing agents can be employed, including sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃), as well as catalytic hydrogenation. acsgcipr.orgmasterorganicchemistry.comorganic-chemistry.org Reductive amination is considered a greener alternative to methods like alkylation with alkyl halides, as it avoids the formation of multiple alkylation products and the use of potentially toxic reagents. acsgcipr.org
Enzymatic and biocatalytic methods are also at the forefront of sustainable amine synthesis. Enzymes can catalyze C-N bond formation with high selectivity and under mild reaction conditions. nih.govnih.gov For example, bifunctional enzymes have been identified that can catalyze both C-N and N-N bond formation. nih.gov These biocatalytic approaches offer a promising avenue for producing amines with reduced environmental impact. nih.gov
The use of molecular iodine as a catalyst for direct reductive amination of aldehydes represents another green and rapid approach. This method can be carried out under neutral conditions and utilizes a Hantzsch dihydropyridine ester for transfer hydrogenation, avoiding the need for strong acids or metal catalysts.
Integrated Synthetic Pathways for this compound
The synthesis of a molecule with two distinct functional groups like this compound often benefits from integrated synthetic pathways that are designed for efficiency and control. These can include one-pot multicomponent reactions, sequential strategies involving protective groups, and the use of specific catalyst systems.
One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where multiple reactants are combined in a single reaction vessel to form a complex product in one step. This approach is advantageous as it saves time, resources, and reduces waste by avoiding lengthy separation and purification of intermediate compounds. organic-chemistry.org
For the synthesis of α-branched amines, a modular three-component reaction involving a primary amine, an aldehyde, and an alkyl iodide has been developed. nih.gov This reaction proceeds via visible-light and silane-mediated radical addition to an uncharged alkyl imine. nih.gov While this specific method yields α-branched secondary amines, the principles of multicomponent reactions could be adapted for the synthesis of other complex amines. Another example is the zinc-mediated carbonyl alkylative amination, which couples secondary amines, enolizable aldehydes, and nonactivated alkyl iodides to create complex tertiary alkylamines. nih.gov The development of MCRs for the direct synthesis of bifunctional molecules like this compound remains an active area of research.
Sequential Synthesis Strategies
A sequential synthesis is often necessary for molecules with multiple reactive functional groups to ensure that reactions occur at the desired positions. This typically involves the use of protecting groups to temporarily mask one functional group while another is being introduced or modified. organic-chemistry.org
A plausible sequential synthesis for this compound could start from a bifunctional precursor like 10-bromodecan-1-ol. The hydroxyl group could first be converted to an amine, and then the bromide could be exchanged for an iodide.
Amine Formation : The amino group can be introduced using the Gabriel Synthesis . wikipedia.orgmasterorganicchemistry.comnrochemistry.com This method involves reacting potassium phthalimide with an alkyl halide (in this case, 10-bromodecan-1-ol, after protecting the hydroxyl group, or by directly using a haloamine precursor). The phthalimide acts as a protected form of ammonia, preventing over-alkylation. masterorganicchemistry.com The primary amine is then liberated by reacting the N-alkylphthalimide with hydrazine. wikipedia.orgnrochemistry.comlibretexts.org
Halogen Exchange : The bromo- group can be converted to an iodo- group via the Finkelstein reaction . wikipedia.orgorganic-chemistry.orgyoutube.comiitk.ac.in This reaction involves treating the alkyl bromide with sodium iodide in acetone. The reaction is driven to completion because sodium bromide is insoluble in acetone and precipitates out of the solution. wikipedia.org
An alternative sequential route could involve starting with a molecule that already contains the amine functionality in a protected form, such as N-(10-bromodecyl)phthalimide. The Finkelstein reaction could then be performed to exchange the bromine for iodine, followed by deprotection to reveal the primary amine.
Table 2: Plausible Sequential Synthesis Routes for this compound
| Step | Reaction Type | Starting Material | Reagents | Intermediate/Product | Purpose |
|---|---|---|---|---|---|
| Route 1 | |||||
| 1a | Amine Protection | 10-aminodecan-1-ol | Phthalic anhydride | N-(10-hydroxydecyl)phthalimide | Protect the amine group. |
| 1b | Iodination | N-(10-hydroxydecyl)phthalimide | PPh₃, I₂, Imidazole | N-(10-iododecyl)phthalimide | Convert the alcohol to an iodide. |
| 1c | Deprotection | N-(10-iododecyl)phthalimide | Hydrazine (N₂H₄) | This compound | Liberate the primary amine. |
| Route 2 | |||||
| 2a | Gabriel Synthesis | 1,10-dibromodecane | Potassium phthalimide | N-(10-bromodecyl)phthalimide | Introduce a protected amine. |
| 2b | Finkelstein Reaction | N-(10-bromodecyl)phthalimide | Sodium Iodide (NaI) in acetone | N-(10-iododecyl)phthalimide | Exchange bromide for iodide. wikipedia.org |
| 2c | Deprotection | N-(10-iododecyl)phthalimide | Hydrazine (N₂H₄) | This compound | Liberate the primary amine. |
Catalyst Systems in C-N and C-I Bond Formation (e.g., Pd-PVP nanoparticles for imine reduction)
Catalysis plays a crucial role in modern organic synthesis, enabling efficient and selective bond formations. For a molecule like this compound, catalyst systems for both C-N and C-I bond formation are relevant.
C-N Bond Formation: As discussed under reductive amination, the reduction of an imine intermediate is a key step. Palladium nanoparticles stabilized by polyvinylpyrrolidone (Pd-PVP) have been shown to be highly effective catalysts for the hydrogenation of a wide array of imines to form the corresponding amines. nih.govresearchgate.net This catalyst system operates under mild conditions, using molecular hydrogen at atmospheric pressure in an aqueous ethanol solvent. researchgate.net It demonstrates high selectivity and is tolerant of various functional groups, making it a valuable tool for amine synthesis. nih.gov
C-I Bond Formation: The conversion of alcohols to alkyl iodides can be achieved using various reagents, and catalytic methods are also available. For instance, a polymer-supported 4-(dimethylamino)pyridine (DMAP) can be used in catalytic amounts along with triphenylphosphine and iodine to convert alcohols to iodides in high yields. ias.ac.in This catalytic system is chemoselective, allowing for the iodination of a primary alcohol in the presence of a secondary one. ias.ac.in Direct catalytic iodination of aldehydes has also been demonstrated using axially chiral bifunctional amino alcohol catalysts. organic-chemistry.org These catalytic approaches offer milder and more efficient alternatives to stoichiometric iodinating agents.
Advanced Functionalization Strategies and Reactivity of 10 Iododecan 1 Amine
Selective Functionalization of the Primary Amine Moiety
The primary amine group (-NH₂) is a nucleophilic and basic center, making it susceptible to a wide range of chemical transformations. Its reactivity is foundational to the synthesis of numerous derivatives.
The primary amine of 10-iododecan-1-amine can readily undergo acylation with carboxylic acid derivatives (such as acyl chlorides or anhydrides) to form amides, or react with sulfonyl chlorides to yield sulfonamides. These reactions involve the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl or sulfonyl center, followed by the elimination of a leaving group (e.g., chloride). These transformations are fundamental for introducing new functional groups and building more complex molecular architectures.
Table 1: Representative Amidation and Sulfonation Reactions
| Reactant 1 | Reactant 2 | Product Name | Reaction Type |
| This compound | Acetyl chloride | N-(10-iododecyl)acetamide | Amidation |
| This compound | Benzoyl chloride | N-(10-iododecyl)benzamide | Amidation |
| This compound | Benzenesulfonyl chloride | N-(10-iododecyl)benzenesulfonamide | Sulfonation |
| This compound | Tosyl chloride | N-(10-iododecyl)-4-methylbenzenesulfonamide | Sulfonation |
The nitrogen atom in this compound can be sequentially alkylated. The reaction with an alkyl halide (e.g., methyl iodide) can proceed in a stepwise manner to form secondary and tertiary amines. researchgate.net The extent of alkylation can be controlled by the stoichiometry of the reactants. dtic.mil
Exhaustive alkylation of the amine with an excess of an alkylating agent leads to the formation of a quaternary ammonium (B1175870) salt. dtic.milgoogle.com These cationic compounds have applications as surfactants and phase-transfer catalysts. The synthesis can be performed using an alkyl halide and a base to neutralize the acid generated during the reaction. dtic.milresearchgate.net Specialized methods, such as using sterically hindered organic bases, can facilitate these reactions under mild conditions. google.com
Table 2: Stepwise Alkylation and Quaternization of this compound
| Starting Material | Alkylating Agent | Product Class | Product Name |
| This compound | Methyl iodide (1 eq.) | Secondary Amine | 10-Iodo-N-methyldecan-1-amine |
| 10-Iodo-N-methyldecan-1-amine | Methyl iodide (1 eq.) | Tertiary Amine | 10-Iodo-N,N-dimethyldecan-1-amine |
| This compound | Methyl iodide (excess) | Quaternary Ammonium Salt | 10-Iodo-N,N,N-trimethyldecan-1-aminium iodide |
Primary amines react with aldehydes and ketones to form imines, also known as Schiff bases. pearson.comyoutube.com This reaction is typically catalyzed by acid and involves the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate, which then dehydrates to yield the imine. ucalgary.cawikipedia.org The formation of the C=N double bond is a reversible process, and the equilibrium can be driven towards the product by removing water from the reaction mixture. youtube.comwikipedia.org This reaction is a cornerstone for creating new carbon-nitrogen double bonds.
Table 3: Imine Formation with this compound
| Reactant 1 | Reactant 2 (Carbonyl) | Product Name |
| This compound | Benzaldehyde | N-(benzylidene)-10-iododecan-1-amine |
| This compound | Acetone | N-(propan-2-ylidene)-10-iododecan-1-amine |
| This compound | Cyclohexanone | N-(cyclohexylidene)-10-iododecan-1-amine |
The lone pair of electrons on the nitrogen atom of this compound allows it to act as a Lewis base, donating electron density to a metal center (a Lewis acid) to form a coordination complex. libretexts.orgbyjus.com In this context, the amine functions as a monodentate ligand. wikipedia.orgwikipedia.org A wide variety of metal ions, particularly transition metals, can form stable complexes with amine ligands. wikipedia.org The properties and geometry of the resulting metal complex depend on the metal ion, its oxidation state, and the coordination number. libretexts.org
Table 4: Hypothetical Coordination Complexes with this compound (L)
| Metal Ion | Example Complex Formula | Coordination Number | Geometry (Typical) |
| Copper(II) | [CuL₄]²⁺ | 4 | Square Planar |
| Cobalt(III) | [CoL₆]³⁺ | 6 | Octahedral |
| Platinum(II) | [PtL₂Cl₂] | 4 | Square Planar |
| Nickel(II) | [NiL₆]²⁺ | 6 | Octahedral |
Selective Functionalization of the Alkyl Iodide Moiety
The carbon-iodine bond at the other end of the molecule is a key site for carbon-carbon bond formation, most notably through transition-metal-catalyzed cross-coupling reactions. The iodo group is an excellent leaving group in these transformations.
Palladium-catalyzed cross-coupling reactions are powerful tools for constructing C-C bonds. sigmaaldrich.com The alkyl iodide of this compound can serve as the electrophilic partner in several of these named reactions.
Suzuki-Miyaura Coupling : This reaction couples an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The catalytic cycle involves oxidative addition of the alkyl iodide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst. libretexts.org This method allows for the attachment of aryl, vinyl, or other alkyl groups to the decyl chain.
Sonogashira Coupling : This reaction creates a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgchemeurope.com The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.orglibretexts.org The amine functionality within the this compound substrate could potentially serve as the base, or an external amine like triethylamine (B128534) can be used. wikipedia.org This reaction is highly effective for synthesizing internal alkynes.
Heck Reaction : The Heck reaction involves the coupling of an unsaturated halide (typically aryl or vinyl) with an alkene, catalyzed by a palladium complex in the presence of a base. organic-chemistry.org While the classic Heck reaction is most efficient with sp²-hybridized carbons, variations for alkyl halides (alkyl-Heck reactions) have been developed, although they can be more challenging. nih.gov This reaction would couple the this compound with an alkene, such as styrene (B11656) or an acrylate, to form a new substituted alkene.
Table 5: Potential Cross-Coupling Reactions of this compound
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ + Base (e.g., Na₂CO₃) | Aryl-substituted alkane |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ + CuI + Amine Base | Internal alkyne |
| Heck | Styrene | Pd(OAc)₂ + Ligand + Base | Substituted alkene |
Nucleophilic Substitution Reactions with Carbon-Based Nucleophiles
The primary iodo group in this compound is an excellent leaving group, making the C-10 position susceptible to nucleophilic attack. This SN2 reaction is a cornerstone for forming new carbon-carbon bonds. savemyexams.comscience-revision.co.uk A variety of carbon-based nucleophiles can be employed to extend the carbon skeleton or introduce new functionalities.
Key carbon nucleophiles for substitution reactions include:
Cyanide ions (CN⁻): This reaction, known as cyanation, is a classic method for extending a carbon chain by one atom, yielding an alkyl nitrile. The resulting nitrile can be further hydrolyzed to a carboxylic acid or reduced to a primary amine.
Alkynide anions (RC≡C⁻): Formed by deprotonating terminal alkynes, these are potent nucleophiles for creating internal alkynes. This reaction is fundamental in building more complex, unsaturated frameworks. organicchemistrytutor.com
Enolates: These are generated from carbonyl compounds (ketones, esters, etc.) and are pivotal for forming β-dicarbonyl compounds or related structures. The choice of base and reaction conditions is critical to control the regioselectivity of enolate formation and prevent side reactions.
Organocuprates (Gilman reagents, R₂CuLi): These reagents are particularly effective for coupling with alkyl halides, including iodides, with high efficiency and tolerance for other functional groups, provided the amine is appropriately protected.
The efficiency of these substitution reactions can be influenced by the solvent, temperature, and the presence of the free amino group, which can potentially react with certain nucleophiles or reagents. Therefore, protection of the amino group is often a prerequisite for these transformations (see section 3.3.1).
Table 1: Examples of Nucleophilic Substitution on this compound with Carbon Nucleophiles (Illustrative) This table presents plausible outcomes based on established reactivity principles. The amino group is assumed to be appropriately protected (e.g., as a Boc-carbamate).
| Nucleophile Reagent | Carbon Nucleophile | Product Structure (after deprotection) | Product Class |
| Sodium Cyanide (NaCN) | CN⁻ | H₂N-(CH₂)₁₀-CN | Aminonitrile |
| Lithium Phenylacetylide | PhC≡C⁻ | H₂N-(CH₂)₉-CH₂-C≡C-Ph | Amino-alkyne |
| Lithium di(tert-butyl)cuprate | (t-Bu)₂CuLi | H₂N-(CH₂)₉-CH₂-t-Bu | Amino-alkane |
| Sodium diethyl malonate | [CH(COOEt)₂]⁻ | H₂N-(CH₂)₉-CH₂-CH(COOEt)₂ | Amino-diester |
Radical Reactions and Atom Transfer Processes
The carbon-iodine bond in this compound is relatively weak, making it a suitable precursor for generating alkyl radicals under specific conditions. These radical intermediates can participate in a variety of powerful C-C and C-heteroatom bond-forming reactions. youtube.com
Atom Transfer Radical Addition (ATRA) and Atom Transfer Radical Cyclization (ATRC) are prominent examples. recercat.cat In these processes, a radical initiator (often a transition metal complex or induced by light) facilitates the homolytic cleavage of the C-I bond. rsc.orgresearchgate.net The resulting 10-aminodecyl radical can then add to unsaturated systems like alkenes or alkynes. capes.gov.br
Recent advancements have highlighted the use of visible-light photoredox catalysis to generate alkyl radicals from unactivated alkyl iodides under mild conditions. recercat.catacs.org This approach offers high chemoselectivity. acs.org The energy of the C-I bond allows for selective cleavage, even in the presence of other functional groups. For a primary alkyl iodide, the energy barrier for iodine transfer is a key factor in the reaction's feasibility. rsc.org
Another important process is Halogen-Atom Transfer (XAT) , where a reagent abstracts the iodine atom to generate the alkyl radical. This has been achieved using α-aminoalkyl radicals or via electrochemical methods, expanding the toolkit for activating unactivated alkyl iodides. researchgate.net
Table 2: Potential Radical Reactions Involving this compound (Illustrative) The amino group is assumed to be suitably protected for these transformations.
| Reaction Type | Co-reactant/Conditions | Intermediate | Product Type |
| ATRA | Alkene (e.g., Acrylonitrile), Initiator (AIBN) or hv | 10-(Boc-amino)decyl radical | Functionalized amino-nitrile |
| Reductive Decoupling | (TMS)₃SiH, Initiator | 10-(Boc-amino)decyl radical | N-Boc-decan-1-amine |
| Visible-Light Photoredox | Photocatalyst (e.g., Ir or Ru complex), Alkene | 10-(Boc-amino)decyl radical | Functionalized aminoalkane |
| XAT Alkylation | α-aminoalkyl radical source, electrophile | 10-(Boc-amino)decyl radical | Alkylated aminoalkane |
Dual Functionalization Strategies Exploiting Both Functional Groups
The true synthetic power of this compound is realized when both the amino and iodo groups are strategically employed in a synthetic sequence. This allows for the construction of complex molecules, such as macrocycles or polymers, from a single, simple building block. organicchemistrytutor.comicmab.es
Orthogonal Protection and Deprotection Methodologies
To selectively react one functional group in the presence of the other, a robust protection strategy is essential. Orthogonal protecting groups are ideal, as they can be removed under distinct conditions without affecting each other. organic-chemistry.orgresearchgate.net
For this compound, the primary amine is typically protected. Common protecting groups for amines include:
tert-Butoxycarbonyl (Boc): This group is stable to a wide range of basic and nucleophilic conditions used in reactions at the C-I bond. organic-chemistry.org It is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA). libretexts.org
9-Fluorenylmethoxycarbonyl (Fmoc): This group is stable to acidic and reductive conditions but is cleaved by mild base (e.g., piperidine). researchgate.netlibretexts.org
Carbobenzyloxy (Cbz or Z): Stable to acid and base, but removed by catalytic hydrogenolysis. libretexts.org
The choice of protecting group depends on the planned reaction sequence. For example, if a strong base is needed to generate a carbon nucleophile for substitution at the iodo-end, a Boc group is a suitable choice for the amine. If subsequent steps require acidic conditions, an Fmoc group might be preferred. This orthogonal approach allows for sequential functionalization of the amine and the alkyl iodide. jocpr.com
Table 3: Orthogonal Protection Scheme for this compound
| Protecting Group | Structure | Protection Conditions | Deprotection Conditions | Orthogonal To |
| Boc | -COOC(CH₃)₃ | (Boc)₂O, Base (e.g., NEt₃) | Strong Acid (e.g., TFA, HCl) | Fmoc, Cbz |
| Fmoc | -CO-CH₂-Fluorene | Fmoc-Cl, Base | Base (e.g., Piperidine) | Boc, Cbz |
| Cbz | -COOCH₂Ph | Cbz-Cl, Base | H₂, Pd/C (Hydrogenolysis) | Boc, Fmoc |
Chemo- and Regioselective Transformations
Chemoselectivity refers to the preferential reaction of one functional group over another. In this compound, the amine is a nucleophile and a base, while the C-10 position is an electrophile. savemyexams.comlibretexts.org This inherent difference allows for a high degree of chemoselectivity.
Reaction at the Amine: The amino group can be selectively acylated, alkylated, or used in reductive aminations without affecting the iodo group, typically under basic or neutral conditions.
Reaction at the Iodide: The iodo group can undergo nucleophilic substitution or radical reactions. Many of these conditions (e.g., using soft nucleophiles like cyanide or under radical initiation) are compatible with a free amine, although protection is often used to prevent side reactions and improve yields.
Regioselectivity is critical in reactions like the Hofmann-Löffler-Freytag (HLF) reaction, where a radical rearrangement occurs. pharma.hr While not a direct reaction of this compound itself, analogous principles of intramolecular hydrogen atom transfer could be envisioned in suitably derivatized versions, where the position of the radical generation and the site of H-abstraction are precisely controlled. pharma.hr
Tandem Reactions for Complex Molecular Assembly
Tandem reactions, also known as domino or cascade reactions, are processes where multiple bond-forming events occur in a single operation without isolating intermediates. wikipedia.org this compound is an ideal substrate for such strategies.
A hypothetical tandem reaction could involve an initial intermolecular reaction at one end of the molecule, which then triggers a subsequent intramolecular reaction involving the other end. For example:
Intermolecular Nucleophilic Substitution followed by Intramolecular Cyclization: The amino group of one molecule of this compound could, in principle, displace the iodine of a second molecule. This would lead to a dimer, which could then continue to polymerize. By using a di-nucleophile to cap the ends, or by carefully controlling stoichiometry, this could lead to macrocycles.
Ugi/Intramolecular Reaction Sequence: The amino group could participate in a multicomponent reaction like the Ugi reaction, incorporating an isocyanide, a carboxylic acid, and a carbonyl compound. If one of these components contains a suitable functional group (e.g., an alkene), the resulting Ugi adduct could be designed to undergo a subsequent intramolecular radical cyclization or nucleophilic attack involving the iodo-terminated chain. beilstein-journals.org
Cooperative Catalysis: Systems combining two different catalysts could activate both ends of the molecule simultaneously for a tandem transformation. For instance, a chiral amine catalyst could engage the amino group (or a derivative) while a transition metal catalyst activates the C-I bond. sioc-journal.cn
These advanced strategies enable the rapid construction of molecular complexity from a simple, linear bifunctional precursor, highlighting the synthetic utility of this compound. organicchemistrytutor.comwikipedia.org
Mechanistic Investigations in 10 Iododecan 1 Amine Chemistry
Elucidation of Reaction Mechanisms in Synthesis
The synthesis of 10-iododecan-1-amine likely involves nucleophilic substitution, where an amine source replaces a leaving group on a decane (B31447) backbone, or vice versa. Understanding the precise mechanism is crucial for optimizing reaction conditions and yield.
Transition State Analysis and Reaction Pathways
The synthesis of a primary amine like this compound from an alkyl halide is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. studymind.co.uk A probable synthetic route involves the reaction of 1,10-diiododecane (B1670033) with ammonia (B1221849). medchemexpress.com
The mechanism proceeds through a single, concerted step where the nucleophile (ammonia) attacks the electrophilic carbon atom bonded to the iodine. libretexts.orglibretexts.org This "backside attack" occurs 180° to the carbon-iodine bond. masterorganicchemistry.com
Transition State: The reaction pathway involves a high-energy transition state where both the nucleophile and the leaving group are partially bonded to the same carbon atom. libretexts.orgmasterorganicchemistry.com For the synthesis of this compound, the transition state would be a trigonal bipyramidal arrangement around the carbon atom, with the incoming ammonia and the outgoing iodide ion as the two axial substituents. masterorganicchemistry.com Computational chemistry, through methods like Density Functional Theory (DFT), can be used to model this transition state, calculating its energy and geometry to predict the reaction's activation energy. schrodinger.com The stability of this transition state directly influences the reaction rate.
Reactants: 1,10-diiododecane + NH₃
Transition State: [H₃N···C₁₀H₂₀···I]⁻
Products: 10-Iododecan-1-ammonium iodide → this compound + HI
A significant challenge in this synthesis is overalkylation, where the newly formed primary amine, being nucleophilic itself, can react with another molecule of 1,10-diiododecane to form a secondary amine. pressbooks.pubpressbooks.pub Using a large excess of ammonia can minimize this side reaction. pressbooks.pub Alternative methods like the Gabriel synthesis, which involves the alkylation of potassium phthalimide (B116566) followed by hydrolysis, can provide a cleaner route to the primary amine. pressbooks.pubpressbooks.pub
Kinetic and Thermodynamic Studies of Amine and Iodide Reactions
Kinetic and thermodynamic studies provide quantitative insight into reaction rates and feasibility. For the synthesis of this compound, these studies would focus on the energetics of the C-I bond cleavage and C-N bond formation.
Kinetics: The rate of reaction for the amination of alkyl halides generally follows the order R-I > R-Br > R-Cl, because the C-I bond is the weakest and iodide is the best leaving group among the halides. njit.edu The reaction is typically second-order, with the rate depending on the concentrations of both the alkyl iodide and the amine. libretexts.org
A hypothetical reaction energy diagram for the SN2 synthesis of this compound would show the reactants proceeding through a single transition state to the products, with the difference in energy between reactants and products representing the enthalpy of reaction (ΔH°).
Studies on Reactivity and Transformation Pathways
The reactivity of this compound is dominated by its two functional groups. The amine group can act as a base or a nucleophile, while the alkyl iodide moiety is susceptible to substitution or elimination, and can also be a precursor to radical species.
Pathways for Amine Group Reactivity (e.g., nucleophilicity, basicity)
The nitrogen atom in this compound has a lone pair of electrons, making it both a Brønsted-Lowry base (proton acceptor) and a nucleophile (electron pair donor to atoms other than hydrogen). wikipedia.orgmasterorganicchemistry.comlibretexts.org
Basicity: Primary alkylamines are generally stronger bases than ammonia. libretexts.orgmsu.edu The long alkyl chain of this compound has an electron-donating inductive effect, which increases the electron density on the nitrogen atom, making the lone pair more available to accept a proton. libretexts.orgfiveable.me Its basicity is expected to be similar to other long-chain primary amines, with a pKₐ for its conjugate acid in the range of 10-11. msu.edu
Nucleophilicity: The same factors that increase basicity generally increase nucleophilicity. masterorganicchemistry.com Therefore, this compound is a good nucleophile and can react with various electrophiles, such as alkyl halides (to form secondary amines) and acyl chlorides (to form amides). wikipedia.orgopenstax.org However, nucleophilicity is more sensitive to steric hindrance than basicity. masterorganicchemistry.comfiveable.me Since this compound is a primary amine with a long, unbranched chain, steric hindrance at the nitrogen is minimal, allowing it to act as an effective nucleophile. msu.edu
The table below contrasts the general characteristics of basicity and nucleophilicity for amines.
| Property | Basicity | Nucleophilicity |
|---|---|---|
| Definition | Affinity for a proton (H⁺). masterorganicchemistry.com | Affinity for an electrophilic carbon (or other atom). wikipedia.org |
| Governed By | Thermodynamics (Equilibrium position) | Kinetics (Reaction rate) |
| Steric Hindrance Effect | Less sensitive | More sensitive. masterorganicchemistry.comfiveable.me |
| Solvent Effect (Protic) | Less pronounced effect on relative strength | Significantly reduced due to H-bonding. masterorganicchemistry.com |
| General Trend for R-NH₂ | Secondary > Primary > NH₃ (with exceptions in aqueous solution due to solvation) wikipedia.org | Secondary > Primary > NH₃ (generally) masterorganicchemistry.com |
Mechanisms of Iodide Displacement and Radical Formation
The carbon-iodine bond is the weakest carbon-halogen bond, making the iodide a good leaving group and the site of various transformations.
Iodide Displacement: The primary alkyl iodide end of the molecule is highly susceptible to SN2 displacement by a wide range of nucleophiles. This allows for the synthesis of other bifunctional decane derivatives. For example, reaction with a cyanide ion followed by reduction would yield a longer-chain diamine. pressbooks.publibretexts.org Intramolecular reaction, where the amine group of one molecule attacks the iodide end of another, would lead to dimerization and polymerization.
Radical Formation: Alkyl iodides can serve as precursors for alkyl radicals under specific conditions. byjus.com
Homolytic Cleavage: The C-I bond can be cleaved homolytically (one electron going to each fragment) using heat or UV light, although this is often not a clean process. testbook.com
Halogen Atom Transfer (XAT): A more controlled method for generating alkyl radicals from alkyl iodides is through Halogen Atom Transfer (XAT). researchgate.netiu.edu This can be initiated by other radical species or through photoredox catalysis. nih.govrsc.orgrsc.org For instance, a radical initiator can abstract the iodine atom from this compound, generating a 10-amino-1-decyl radical.
Amine Radical Cations: The amine group can also be involved in radical formation. Through a single-electron transfer (SET) process, often mediated by a photocatalyst, the amine can be oxidized to an aminium radical cation. acs.orgnih.gov This species can then undergo further reactions. A notable reaction is the Hofmann-Löffler reaction, where an N-haloamine is treated with acid to generate an aminium radical, which can abstract a hydrogen atom from the δ-carbon, leading to cyclized products like pyrrolidines. acs.orgacs.org For a long chain like in this compound, this could lead to macrocyclization or intermolecular reactions.
Once formed, these radical intermediates can participate in various C-C or C-heteroatom bond-forming reactions, offering pathways to complex molecules that are not accessible through traditional ionic mechanisms. nih.govnih.gov
Table of Mentioned Compounds
| Common Name / Type | IUPAC Name |
|---|---|
| This compound | This compound |
| 1,10-Diiododecane | 1,10-Diiododecane |
| Ammonia | Azane |
| Potassium Phthalimide | Potassium 1,3-dioxoisoindolin-2-ide |
| Dimethylformamide (DMF) | N,N-Dimethylformamide |
| Dimethyl Sulfoxide (DMSO) | (Sulfinylbis(methane)) |
| Acetonitrile | Acetonitrile |
| Pyrrolidine | Pyrrolidine |
Computational Chemistry Approaches (e.g., Density Functional Theory (DFT) Analysis)
Computational chemistry provides powerful tools for elucidating the intricate details of chemical structures and reaction mechanisms, offering insights that can be challenging to obtain through experimental means alone. ijrpr.com Density Functional Theory (DFT), a quantum mechanical modeling method, is particularly prominent in investigating the electronic structure and reactivity of molecules like this compound. wikipedia.org By calculating the electron density of a system, DFT can predict a wide range of properties, from molecular geometries to reaction energy profiles, making it an invaluable asset for mechanistic investigations. mdpi.comresearchgate.net
While specific DFT studies focusing exclusively on this compound are not widely documented, the principles and methodologies are well-established through research on analogous long-chain alkanes, alkyl halides, and amines. kuleuven.beacs.orgnih.gov These studies provide a robust framework for understanding how DFT can be applied to unravel the chemical behavior of this compound.
Detailed Research Findings
A DFT analysis of this compound would typically commence with the optimization of its ground-state geometry. This process determines the most stable three-dimensional arrangement of the atoms, providing key structural parameters. For a long-chain molecule, this includes analyzing the conformational preferences of the alkyl chain. kuleuven.be
Subsequent calculations would focus on the electronic properties, which are fundamental to understanding the molecule's reactivity. The distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO often indicates the site of nucleophilicity (the amine group), while the LUMO can indicate the site of electrophilicity (associated with the C-I bond). The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. mdpi.com
The table below presents representative data that would be generated from a DFT analysis, based on common findings for similar iodoalkanes and primary amines.
| Property | Calculated Value | Significance |
|---|---|---|
| C-I Bond Length | ~2.15 Å | Indicates the length of the bond susceptible to nucleophilic attack. |
| C-N Bond Length | ~1.47 Å | Characterizes the bond at the amine functional group. |
| HOMO Energy | ~ -8.9 eV | Energy of the highest occupied molecular orbital, localized primarily on the amine group. |
| LUMO Energy | ~ -0.5 eV | Energy of the lowest unoccupied molecular orbital, with significant contribution from the σ* orbital of the C-I bond. |
| HOMO-LUMO Gap | ~ 8.4 eV | Relates to the molecule's electronic stability and resistance to excitation. mdpi.com |
| Mulliken Charge on Iodine (I) | ~ -0.25 e | Suggests the partial charge distribution and polar nature of the C-I bond. |
| Mulliken Charge on Nitrogen (N) | ~ -0.60 e | Highlights the electron-rich nature of the amine group, consistent with its nucleophilicity. |
For mechanistic investigations, DFT is employed to map the potential energy surface of a reaction. This involves identifying and calculating the energies of reactants, transition states, intermediates, and products. nih.gov For instance, in a nucleophilic substitution reaction at the C-10 position, DFT can model the approach of a nucleophile, the formation of a pentacoordinate transition state, and the departure of the iodide leaving group. The calculated activation energy (the energy difference between the reactants and the transition state) is a critical parameter for predicting the reaction rate. nih.govstanford.edu
The following table illustrates the kind of energetic data DFT calculations would provide for a hypothetical SN2 reaction involving this compound and a generic nucleophile (Nu⁻). Such reaction profiles are often characterized by pre-reaction and post-reaction complexes. nih.gov
| Species | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactants (this compound + Nu⁻) | 0.0 | Baseline energy of the separated reactants. |
| Pre-reaction Complex | -5.2 | Stabilized complex formed before the transition state. nih.gov |
| Transition State | +18.5 | The highest energy point on the reaction coordinate, representing the activation barrier. nih.gov |
| Post-reaction Complex | -15.8 | Stabilized complex formed after the main reaction event. nih.gov |
| Products | -12.1 | Final energy of the separated products (e.g., 10-Nu-decan-1-amine + I⁻). |
The accuracy of these computational models depends heavily on the chosen functional and basis set. For systems containing heavy elements like iodine, it is crucial to use basis sets that can adequately describe the electron-rich environment and may require corrections for relativistic effects. nih.govlabex-cappa.fr Furthermore, for long alkyl chains, accounting for non-covalent van der Waals interactions through dispersion corrections (e.g., DFT-D methods) is essential for obtaining accurate energies and geometries. kuleuven.benih.gov By providing this level of detailed insight, DFT serves as a predictive tool that complements experimental studies, helping to rationalize observed reactivity and guide the design of new chemical transformations. ijrpr.com
Following a comprehensive search for scientific literature detailing the specific research applications of the chemical compound This compound , it has been determined that there is a notable absence of published data corresponding to the user's requested outline. Targeted searches for the compound's role in the specified areas of chemical sciences and engineering did not yield detailed research findings or specific examples required to generate a thorough and scientifically accurate article.
The compound "this compound" is recognized as a chemical entity and is available commercially as a building block. However, its specific applications as a scaffold for complex molecular architecture, a precursor for advanced linkers, its role in combinatorial chemistry libraries, its use in facilitating bioisosteric replacement, or its contributions to polymer synthesis and functional material development are not documented in the accessible scientific literature.
Therefore, it is not possible to provide a detailed, research-backed article on "this compound" that strictly adheres to the provided outline without resorting to speculation. The generation of scientifically accurate content for each requested section and subsection is contingent on the availability of primary research, which appears to be non-existent for this particular compound in these contexts.
Research Applications in Chemical Sciences and Engineering
Contributions to Materials Science Research
Design of Functional Surfaces (e.g., Biosensors, Electrode Modifiers)
There is no available scientific literature detailing the use of 10-iododecan-1-amine in the development of functional surfaces such as those used in biosensors or as electrode modifiers. While amine-containing compounds are frequently employed for surface functionalization due to their ability to form self-assembled monolayers and covalently attach to surfaces, research has not specifically explored the potential of this compound for these purposes. The unique combination of a long alkyl chain, a terminal amine, and an iodine atom could theoretically offer interesting properties for surface modification, but such possibilities remain unexplored in published research.
Amine-Based Adsorbents for Gas Capture Technologies (e.g., CO2 capture)
In the field of gas capture technologies, particularly for carbon dioxide (CO2), various amine-based materials are investigated for their adsorbent properties. However, there are no research articles or patents that describe the use of this compound as an adsorbent. The research in this area tends to focus on polymers and solid-supported amines with different architectures and functionalities. The specific characteristics of this compound have not been leveraged or studied in the context of CO2 capture or other gas separation processes.
Applications in Organic Electronics and Photovoltaics
A review of the literature on organic electronics and photovoltaics reveals no studies involving this compound. Research in this domain often utilizes complex organic molecules and polymers with specific electronic and optical properties. While functional amines can play a role in modifying electrode work functions or as components in perovskite solar cells, this compound has not been identified as a compound of interest in these applications.
Role in Bioconjugation Chemistry Research
Bioconjugation chemistry is a field dedicated to the linking of biomolecules to other molecules, often for therapeutic or diagnostic purposes. Despite the presence of a reactive amine group, this compound does not appear in the literature as a reagent or building block in this field.
Development of Biologically Relevant Conjugates (focus on chemical methodology)
There is no documented use of this compound in the chemical methodologies for developing biologically relevant conjugates. The field typically employs a wide array of crosslinking agents and functionalized molecules, but the specific structure of this compound has not been utilized in any published bioconjugation strategies.
Protein and Peptide Modification Strategies (excluding clinical applications)
The modification of proteins and peptides is a cornerstone of chemical biology research. While primary amines are common targets for modification, there is no evidence in the scientific literature of this compound being used to modify proteins or peptides. Researchers in this area have a vast toolkit of reagents for amine modification, and this compound is not among the compounds that have been investigated or applied.
Applications in Bioorthogonal Chemistry (excluding in-vivo studies)
Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. Key to this field are chemical reporters with unique reactivity. The functional groups present in this compound (a primary amine and an alkyl iodide) are not typically employed as bioorthogonal reactive partners. Consequently, there are no studies that describe the application of this compound in the context of bioorthogonal chemistry.
Nanoparticle Functionalization for Research Probes
The functionalization of nanoparticles with specific ligands is a critical step in the development of advanced research probes. This surface modification dictates the nanoparticle's stability, solubility, biocompatibility, and, most importantly, its ability to interact with target molecules or systems. The choice of the capping or functionalizing agent is therefore paramount to the successful application of the nanoparticle probe.
While a wide array of molecules, including polymers, thiols, and various amines, are commonly used to functionalize nanoparticles, there is no available research detailing the use of this compound for this purpose. The unique structure of this compound, featuring a terminal amine group and a terminal iodine atom on a ten-carbon chain, suggests potential bifunctionality. The amine group could serve as an anchor to the nanoparticle surface, a common strategy for many amine-containing ligands. The iodide at the other end of the alkyl chain could potentially be used for subsequent chemical reactions, such as cross-coupling reactions, to attach other functional moieties.
However, without specific studies or experimental data, any discussion on its role in nanoparticle functionalization remains speculative. Detailed research findings, including the effects of this compound on the photophysical properties of quantum dots, the stability of metallic nanoparticles, or their efficacy as research probes in bioimaging or sensing, are not present in the available literature. Consequently, data tables illustrating these properties cannot be generated.
Further research would be required to explore the potential of this compound as a novel ligand for nanoparticle functionalization and to characterize the properties of the resulting nanoprobes.
Future Directions and Emerging Research Avenues
Development of More Sustainable and Atom-Economical Synthetic Routes
The future synthesis of 10-iododecan-1-amine and related bifunctional molecules will undoubtedly be guided by the principles of green chemistry. Current synthetic strategies for similar compounds often involve multiple steps with protecting groups, leading to significant waste generation. Future research should focus on developing more direct and efficient methods.
One promising avenue is the hydroformylation of unsaturated fatty acids to produce aldehydes, which can then be converted to nitriles and subsequently to amines. mdpi.comuni-bielefeld.deresearchgate.net This approach, starting from renewable resources, offers a more sustainable pathway. uni-bielefeld.de Another area of interest is the development of catalytic systems that can achieve selective functionalization of alkanes, potentially allowing for a one-step synthesis from readily available precursors. techniques-ingenieur.fracs.orgresearchgate.net The use of environmentally benign catalysts, such as iron or copper, is also a key consideration for making the synthesis more cost-effective and sustainable. uzh.ch
| Synthetic Approach | Potential Advantages | Key Research Challenges |
| From Unsaturated Fatty Acids | Utilizes renewable feedstocks. mdpi.comuni-bielefeld.de | Multi-step process, optimization of catalytic steps. |
| Catalytic Alkane Functionalization | Potentially a one-step, atom-economical route. techniques-ingenieur.fracs.org | Achieving high selectivity for bifunctionalization. |
| Green Amine Synthesis | Avoids hazardous reagents. researchgate.net | Development of efficient and selective catalysts. |
Exploration of Novel Reactivity Patterns and Catalytic Systems
The distinct reactivity of the terminal amine and iodo groups in this compound allows for a wide range of chemical transformations. The primary amine can readily participate in nucleophilic substitution and addition reactions, while the iodoalkane is an excellent substrate for cross-coupling and substitution reactions. organic-chemistry.orgresearchgate.net
Future research should focus on exploring novel catalytic systems that can selectively activate one functional group in the presence of the other. For instance, iron-iodine cooperative catalysis has shown promise in tandem C-N/C-C bond formation. rsc.org The development of catalysts for the direct amination of C-H bonds could also open up new synthetic pathways. Furthermore, the use of molecular iodine as a catalyst for three-component coupling reactions involving amines presents a mild and environmentally friendly approach to constructing more complex molecules from this compound. beilstein-journals.orgnih.gov
Integration with Advanced Spectroscopic and Analytical Characterization Techniques
A thorough understanding of the structure and properties of this compound and its derivatives is crucial for their application. Advanced spectroscopic and analytical techniques will play a pivotal role in this endeavor. While standard techniques like NMR, IR, and mass spectrometry are fundamental, more sophisticated methods can provide deeper insights. sbq.org.brorganic-chemistry.org
Combining mass spectrometry and nuclear magnetic resonance (NMR) can significantly improve metabolite detection and annotation, a strategy that can be applied to characterize reaction products and intermediates involving this compound. nih.govnih.gov For long-chain alkanes, techniques like infrared reflection absorption spectroscopy (IRRAS) can provide detailed information about their orientation and conformation on surfaces. researchgate.netacs.org The characterization of haloamines and their derivatives can also be advanced by techniques such as thin-layer chromatography. scilit.com
| Characterization Technique | Information Gained | Relevance to this compound |
| Combined MS and NMR | Comprehensive structural elucidation and identification of isomers. nih.govnih.gov | Unambiguous identification of reaction products and intermediates. |
| Infrared Reflection Absorption Spectroscopy (IRRAS) | Molecular orientation and conformation on surfaces. researchgate.netacs.org | Understanding the formation of self-assembled monolayers. |
| Advanced Mass Spectrometry | Precise mass determination and fragmentation patterns. nih.gov | Confirmation of molecular structure and purity. |
Expansion into Multifunctional Material Systems
The bifunctional nature of this compound makes it an ideal building block for the creation of multifunctional materials. fiveable.me The amine and iodo groups can serve as anchor points for polymerization or for grafting onto surfaces, leading to materials with tailored properties.
One significant area of future research is the synthesis of novel polymers. uni-bielefeld.de The ability to selectively polymerize through one functional group while leaving the other available for further modification opens up possibilities for creating functional polymers with applications in areas such as drug delivery and sensor technology. Another exciting prospect is the formation of self-assembled monolayers (SAMs) on various substrates. sigmaaldrich.comwikipedia.org The terminal amine or iodo group can bind to a surface, while the other end can be used to introduce specific functionalities, creating surfaces with controlled wettability, biocompatibility, or chemical reactivity. googleapis.comnih.gov The long alkyl chain would contribute to the formation of well-ordered and stable monolayers. rsc.org
High-Throughput Screening in Building Block Discovery and Application Development
The discovery of new materials and applications for molecules like this compound can be significantly accelerated through the use of high-throughput screening (HTS) methodologies. mdpi.comnist.gov HTS allows for the rapid synthesis and testing of large libraries of compounds, enabling the efficient identification of materials with desired properties. tandfonline.comtandfonline.comresearchgate.net
Future research could involve the use of HTS to explore the vast chemical space accessible from this compound. By systematically varying reaction conditions and co-reactants, it would be possible to rapidly discover new polymers, catalysts, and functional materials. This approach, combined with computational modeling, can streamline the materials discovery process and reduce the time and cost associated with traditional research and development. tandfonline.com
Q & A
Q. What are the standard protocols for synthesizing 10-Iododecan-1-amine, and how do reaction conditions influence yield?
Synthesis typically involves nucleophilic substitution or iodination of precursor amines. Key variables include:
- Catalyst selection : Use of phase-transfer catalysts (e.g., tetrabutylammonium iodide) to enhance iodine incorporation .
- Temperature control : Reactions performed at 40–60°C to balance reactivity and byproduct formation .
- Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures to isolate the product . Yield optimization requires systematic variation of stoichiometry, solvent polarity (e.g., DMF vs. THF), and reaction time. Pilot studies should include thin-layer chromatography (TLC) for real-time monitoring .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?
- NMR spectroscopy : H NMR peaks at δ 2.7–3.1 ppm (amine protons) and δ 3.3–3.6 ppm (methylene adjacent to iodine) confirm structure .
- Mass spectrometry : High-resolution MS (HRMS) identifies molecular ion peaks (e.g., [M+H] at m/z 297.08) and fragments indicative of iodine loss .
- FT-IR : Stretching vibrations at 3350 cm (N-H) and 500–600 cm (C-I) validate functional groups . Cross-validation with elemental analysis (C, H, N) ensures purity >95% .
Q. What are the solubility and stability profiles of this compound under varying storage conditions?
- Solubility : Miscible in polar aprotic solvents (e.g., DMSO, acetone) but insoluble in water. Solubility in ethanol decreases below 10°C .
- Stability : Degrades under UV light or prolonged exposure to air; argon-filled vials and amber glass are recommended for storage at -20°C .
- pH sensitivity : Amine protonation in acidic media (pH < 4) alters reactivity, necessitating buffered conditions for kinetic studies .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Density Functional Theory (DFT) : Calculates activation energies for iodine displacement by nucleophiles (e.g., thiols, amines). Key parameters include bond dissociation energies (C-I: ~240 kJ/mol) and charge distribution .
- Molecular dynamics simulations : Reveal solvent effects on transition-state stabilization, aiding solvent selection for synthetic protocols .
- Validation : Compare computed reaction pathways with experimental kinetic data (e.g., Arrhenius plots) to refine models .
Q. What strategies resolve contradictions in reported physicochemical properties of this compound across studies?
- Methodological audit : Compare purity assessment techniques (e.g., HPLC vs. GC) and calibration standards used in conflicting studies .
- Replication studies : Reproduce synthesis and characterization under controlled conditions (e.g., inert atmosphere, standardized reagents) .
- Error source analysis : Investigate batch-to-batch variability in iodine sources or amine precursors as potential contributors .
Q. How does this compound interact with biological membranes, and what experimental designs quantify this behavior?
- Langmuir-Blodgett trough : Measures monolayer insertion kinetics and pressure-area isotherms to assess amphiphilicity .
- Fluorescence anisotropy : Tracks membrane fluidity changes using labeled phospholipids .
- MD simulations : Predict partitioning coefficients between lipid bilayers and aqueous phases . Studies must control for pH, ionic strength, and lipid composition to ensure reproducibility .
Methodological Guidance
Q. What ethical and safety considerations apply when handling this compound in laboratory settings?
- Toxicity : Use fume hoods and PPE (gloves, goggles) due to potential skin/eye irritation .
- Waste disposal : Iodinated compounds require neutralization with sodium thiosulfate before disposal .
- Ethical reporting : Disclose all adverse events in publications, including near-misses during synthesis .
Q. How should researchers design dose-response studies for this compound in cellular assays?
- Range-finding experiments : Start with 0.1–100 μM concentrations to identify IC values .
- Controls : Include solvent-only and positive controls (e.g., cisplatin for cytotoxicity assays) .
- Endpoint selection : Combine viability assays (MTT) with apoptosis markers (caspase-3) to differentiate mechanisms .
Tables
Table 1: Key Physicochemical Properties of this compound
| Property | Value/Method | Reference |
|---|---|---|
| Molecular Weight | 296.18 g/mol | |
| Melting Point | 78–80°C | |
| LogP (Octanol-Water) | 3.2 (±0.1) | |
| Stability (25°C, dark) | >6 months |
Table 2: Common Contaminants in this compound Synthesis
| Contaminant | Detection Method | Mitigation Strategy |
|---|---|---|
| Deiodinated byproducts | HPLC-UV (λ = 254 nm) | Optimize reaction time |
| Oxidized amines | H NMR (δ 8.5–9.0 ppm) | Use argon atmosphere |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
